molecular formula C17H28N4O B5513250 3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride

3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride

Cat. No. B5513250
M. Wt: 304.4 g/mol
InChI Key: HMFAJWQIVSBUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as a piperazine derivative and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride has been found to have potential applications in various areas of scientific research. This compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to modulate the immune system. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, such as depression and anxiety.

Mechanism of Action

The mechanism of action of 3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various neurotransmitters, including serotonin and dopamine. Additionally, it may act as an antagonist at certain receptors in the brain, such as the 5-HT2A receptor.
Biochemical and physiological effects:
3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride has been found to have a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models, as well as to modulate the immune system. Additionally, it has been found to have anxiolytic and antidepressant effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride in lab experiments is its potential to modulate the immune system. This compound may be useful in studying the role of the immune system in various disease states. Additionally, its anxiolytic and antidepressant effects may make it a useful tool in studying the neurobiology of anxiety and depression.
One limitation of using this compound in lab experiments is its potential to interact with other compounds or receptors in the body. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on 3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride. One area of interest is the potential use of this compound in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapies for various neurological and immune-related disorders. Finally, the potential interactions of this compound with other compounds and receptors in the body should be further investigated to better understand its potential applications.

Synthesis Methods

The synthesis of 3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride involves the reaction of 2-(2-pyridinyl)ethylamine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.

properties

IUPAC Name

3-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c22-17(6-3-7-18-14-17)15-21-12-10-20(11-13-21)9-5-16-4-1-2-8-19-16/h1-2,4,8,18,22H,3,5-7,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFAJWQIVSBUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CN2CCN(CC2)CCC3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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